molecular formula C16H17N3O2S2 B5759699 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No.: B5759699
M. Wt: 347.5 g/mol
InChI Key: AWEALIWNOKTYPF-UHFFFAOYSA-N
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Description

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTC is a thioamide derivative that exhibits promising biological activities, making it a valuable tool for researchers studying the mechanisms of action of various biochemical pathways.

Mechanism of Action

The mechanism of action of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes by binding to their active sites. This compound has been shown to exhibit high affinity for carbonic anhydrase, which plays a critical role in regulating pH balance in the body. By inhibiting carbonic anhydrase, this compound disrupts the normal physiological processes, leading to various therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages as a research tool, including its high potency and selectivity towards various enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research involving N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One potential area of investigation is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the exploration of this compound as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other biochemical pathways.

Synthesis Methods

The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the reaction of 4-aminobenzoyl chloride with butyric anhydride to form N-(4-butyrylamino)benzoyl chloride. This intermediate is then reacted with thiophene-2-carbonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been investigated for its potential as a selective inhibitor of cancer cell growth, with promising results observed in preclinical studies.

Properties

IUPAC Name

N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-4-14(20)17-11-6-8-12(9-7-11)18-16(22)19-15(21)13-5-3-10-23-13/h3,5-10H,2,4H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEALIWNOKTYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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